molecular formula C18H23N3O B7496161 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one

Cat. No. B7496161
M. Wt: 297.4 g/mol
InChI Key: SQWQKRPWZRQRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as CR4056, is a novel compound with potential therapeutic applications. It is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. The compound has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties.

Mechanism of Action

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a selective inhibitor of the FAAH enzyme, which plays a crucial role in the regulation of endocannabinoid signaling. Endocannabinoids are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in the regulation of pain, inflammation, and anxiety. FAAH is an enzyme that breaks down endocannabinoids, thereby reducing their effects. By inhibiting FAAH, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one increases the levels of endocannabinoids in the body, leading to the anti-inflammatory, analgesic, and anxiolytic effects observed.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models. In a study conducted on rats, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce inflammation in the paw induced by carrageenan. In another study, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce pain in rats induced by acetic acid. In a study conducted on mice, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one was shown to reduce anxiety-like behavior induced by the elevated plus maze test.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its selectivity for the FAAH enzyme, which makes it a useful tool for studying the endocannabinoid system. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in animal models, making it a potential candidate for drug development. One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One direction is the investigation of its potential therapeutic applications in humans. Another direction is the investigation of its effects on other physiological systems, such as the immune system and the nervous system. Additionally, the development of more potent and selective FAAH inhibitors based on the structure of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a promising direction for drug development. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in humans is needed to determine its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves a multistep process that starts with the reaction of 2,4,6-trimethylpyrazole with ethyl acetoacetate to form 3-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium methoxide to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and multiple sclerosis. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to possess anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-17(14(2)20(3)19-13)8-9-18(22)21-11-10-15-6-4-5-7-16(15)12-21/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQKRPWZRQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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